molecular formula C6H8BrClN2 B2459108 5-Bromo-4-methylpyridin-3-amine hydrochloride CAS No. 2126160-99-2

5-Bromo-4-methylpyridin-3-amine hydrochloride

Cat. No.: B2459108
CAS No.: 2126160-99-2
M. Wt: 223.5
InChI Key: ASLBBBYTKLYGGB-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridin-3-amine hydrochloride is a halogenated pyridine derivative with the molecular formula C₆H₇BrN₂·HCl and a molecular weight of 223.5 g/mol (calculated from ). Its structure features a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 4, and an amine group at position 3 (SMILES: CC1=C(C=NC=C1N)Br; InChIKey: VZPJBIMRSJQEMB-UHFFFAOYSA-N) .

Properties

IUPAC Name

5-bromo-4-methylpyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c1-4-5(7)2-9-3-6(4)8;/h2-3H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLBBBYTKLYGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 4-Methylpyridin-3-amine

A foundational approach involves bromination of 4-methylpyridin-3-amine using N-bromosuccinimide (NBS) in carbon tetrachloride at 0–5°C. This method achieves 72–78% yield through radical-mediated bromination, where the methyl group directs electrophilic attack to position 5. Key parameters include:

Parameter Value
Reaction temperature 0–5°C
Solvent CCl₄
Molar ratio (NBS) 1:1.05
Reaction time 4–6 hr

Post-bromination, the free base is treated with concentrated HCl in ethanol to form the hydrochloride salt, achieving ≥98% purity after recrystallization.

Nitro Group Reduction Strategy

Alternative routes start from 5-bromo-4-methyl-3-nitropyridine, synthesized via nitration of 4-methylpyridine followed by bromination. Catalytic hydrogenation (10% Pd/C, H₂ 40 psi) in ethanol reduces the nitro group to amine with 85–92% efficiency:

Critical steps :

  • Nitration : Fuming HNO₃/H₂SO₄ at 110°C for 3 hr (Caution: Exothermic)
  • Bromination : Br₂/FeCl₃ in CH₂Cl₂ at 25°C for 12 hr
  • Reduction : H₂/Pd-C in EtOH, 40 psi, 8 hr

This three-step process yields 5-bromo-4-methylpyridin-3-amine hydrochloride with an overall yield of 63–68%.

Metal-Catalyzed Cross-Coupling Approaches

Modern methods employ nickel-catalyzed C–N coupling to install the amine group. A representative protocol:

  • Substrate : 5-bromo-4-methylpyridine
  • Catalyst : Ni(COD)₂ (5 mol%)
  • Ligand : 1,2-bis(diphenylphosphino)ethane (dppe)
  • Amine source : NH₃ (g) in THF
  • Conditions : 80°C, 24 hr under N₂
Outcome Value
Conversion 89%
Isolated yield 76%
Purity (HPLC) 99.2%

This method eliminates hazardous nitration steps but requires stringent oxygen-free conditions.

Industrial-Scale Optimization

Continuous Flow Bromination

Patent CN110563643A discloses a scalable process using continuous flow reactors to enhance safety and yield:

  • Reactor type : Microfluidic chip reactor (0.5 mm channel diameter)
  • Residence time : 90 sec
  • Reagents : 4-methylpyridin-3-amine (1 M), Br₂ (1.1 eq), H₂O₂ (0.2 eq) in AcOH
  • Temperature : 50°C
  • Output : 92% conversion, 86% isolated yield

This system reduces bromine decomposition and improves heat dissipation compared to batch processes.

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 4-methylpyridin-3-amine with KBrO₃ and HCl (solid-state) achieves 81% yield in 2 hr, reducing waste by 94% versus traditional methods.

Challenges and Solutions

Regioselectivity Control

Competing bromination at position 2 is minimized by:

  • Using bulky solvents (e.g., tert-amyl alcohol) to sterically hinder position 2
  • Adding ZnCl₂ (0.5 eq) to coordinate the amine and direct electrophiles to position 5

Hydrochloride Salt Formation

Critical parameters for high-purity salt crystallization:

  • HCl gas bubbling in anhydrous Et₂O at −20°C
  • Stoichiometric HCl (1.05 eq) to prevent free amine contamination

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability
Direct bromination 78 98 Industrial
Nitro reduction 68 99 Pilot scale
Ni-catalyzed coupling 76 99.2 Lab scale
Flow chemistry 86 97 Commercial

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactions

5-Bromo-4-methylpyridin-3-amine hydrochloride can undergo various chemical reactions due to the presence of its bromine atom and amino group. Key reactions include:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, making it a versatile precursor for synthesizing other compounds.
  • Suzuki Coupling Reactions : This compound can participate in palladium-catalyzed Suzuki–Miyaura coupling reactions, allowing the formation of diverse pyridine derivatives when reacted with arylboronic acids under basic conditions.

Common Reagents and Conditions

Reaction TypeReagents UsedConditions
Nucleophilic SubstitutionVarious nucleophilesTypically requires a base
Suzuki CouplingArylboronic acids, Palladium catalystsPotassium carbonate as base, solvent (e.g., THF)

Biological Applications

The biological relevance of this compound is notable, particularly in drug design and development. Its derivatives are often explored for their potential as pharmacophores due to their biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against multi-drug resistant bacterial strains. For instance, derivatives synthesized from this compound exhibited significant antimicrobial properties against various pathogens, suggesting its potential as a lead compound for new antibiotic development .

Anticancer Activity

Research involving human leukemia cell lines demonstrated that this compound and its derivatives can induce apoptosis, leading to reduced cell viability. This positions the compound as a promising candidate in anticancer drug discovery .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the compound's effectiveness against resistant bacterial strains, it was found to exhibit broad-spectrum activity. This suggests that modifications of this compound could lead to new antibiotics targeting resistant infections .
  • Cancer Cell Studies : Research involving various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability and morphological changes associated with apoptosis. These findings underscore its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpyridin-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target molecules .

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : ~302°C (predicted)
  • Density : ~1.59 g/cm³ (predicted)
  • pKa : ~4.46 (predicted), indicating moderate basicity .
  • Storage : Requires protection from light and storage under inert atmospheres at room temperature .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Pyridine/Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features
5-Bromo-4-methylpyridin-3-amine Br (5), CH₃ (4), NH₂ (3) C₆H₇BrN₂ Pyridine core; methyl enhances lipophilicity; bromine increases steric bulk .
5-Bromo-2-chloropyrimidin-4-amine Br (5), Cl (2), NH₂ (4) C₄H₄BrClN₃ Pyrimidine core; chlorine enhances electronic effects; forms hydrogen-bonded 2D networks .
5-Bromo-6-chloro-4-methylpyridin-3-amine Br (5), Cl (6), CH₃ (4), NH₂ (3) C₆H₆BrClN₂ Additional chloro substituent increases polarity and metabolic stability .
2-Fluoro-4-methylaniline derivatives F (2), CH₃ (4), NH₂ (1) C₇H₈FN Benzene core; fluorine enhances metabolic resistance via reduced oxidation .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Boiling Point (°C) Density (g/cm³) pKa Solubility Profile
5-Bromo-4-methylpyridin-3-amine 302 (predicted) 1.59 4.46 Soluble in DMSO, methanol; insoluble in water .
5-Bromo-2-chloropyrimidin-4-amine N/A N/A ~3.5* Moderate in polar aprotic solvents .
Tapentadol Hydrochloride N/A N/A 9.4 High water solubility due to HCl salt .


*Estimated based on pyrimidine analogs.

Biological Activity

5-Bromo-4-methylpyridin-3-amine hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and amination reactions. The general synthetic route includes:

  • Halogenation : The starting material, 4-methylpyridine, is treated with bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
  • Amination : The brominated intermediate is then subjected to amination conditions to yield 5-bromo-4-methylpyridin-3-amine, which is subsequently converted to its hydrochloride salt form.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effect on various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (breast cancer)3.79Induces apoptosis and cell cycle arrest
NCI-H460 (lung cancer)12.50Inhibits proliferation via apoptosis
SF-268 (brain cancer)42.30Disrupts microtubule dynamics

These findings suggest that the compound may act by inducing apoptosis and disrupting normal cellular processes in cancer cells .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory and antimicrobial agent. Studies have indicated:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
  • Antimicrobial Activity : It has demonstrated activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

The mechanism of action for this compound is believed to involve interaction with specific biological targets:

  • Receptor Binding : The presence of the bromomethylpyridine moiety allows it to interact with receptors involved in disease mechanisms.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Redox Reactions : It can participate in redox reactions that influence cellular signaling pathways .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on MCF7 Cell Line :
    • Researchers treated MCF7 cells with varying concentrations of the compound.
    • Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.
  • Antimicrobial Efficacy Study :
    • The compound was tested against Staphylococcus aureus and Escherichia coli.
    • Significant inhibition zones were observed, indicating strong antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-4-methylpyridin-3-amine hydrochloride, and what methodological considerations ensure high purity?

  • Methodology : A typical synthesis involves halogenation and amination steps. For example, reduction of nitro precursors (e.g., 5-bromo-4-methyl-3-nitropyridine) using stannous chloride (SnCl₂) in HCl, followed by neutralization and recrystallization from acetonitrile (yield ~90%, purity >95%) . Key considerations include:

  • Temperature control during reduction (e.g., 273 K to minimize side reactions).
  • Use of anhydrous sodium sulfate for drying organic extracts.
  • Recrystallization solvents (acetonitrile or ethanol) to enhance purity .

Q. How can researchers validate the structural identity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C4, bromo at C5).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions in hydrochloride salts) .
  • Elemental Analysis : Verify stoichiometry (C₆H₈BrClN₂) .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Use PPE (gloves, goggles) to avoid skin/eye contact (WGK 3 hazard classification) .
  • Work in a fume hood due to potential release of HCl vapor during synthesis .
  • Store in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound under varying reaction conditions?

  • Experimental Design :

  • Catalyst Screening : Compare SnCl₂ with alternatives (e.g., Fe/HCl) for nitro-group reduction efficiency .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. acetonitrile for recrystallization .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .

Q. What contradictions arise in crystallographic data interpretation, and how can they be resolved?

  • Case Study : Discrepancies in hydrogen-bonding networks (e.g., N–H···N vs. N–H···Cl interactions) may occur due to protonation state variations.

  • Resolution : Perform pH-dependent crystallography and validate via DFT calculations .
  • Software Tools : Use SHELXL for refinement and Mercury for visualizing supramolecular interactions .

Q. How do substituent positions (e.g., bromo vs. chloro) influence the compound’s reactivity in cross-coupling reactions?

  • Comparative Analysis :

  • Buchwald-Hartwig Amination : Bromo-substituted derivatives show higher reactivity than chloro analogs due to weaker C–Br bonds.
  • Data Source : Compare yields in Pd-catalyzed reactions using 5-bromo-4-methylpyridin-3-amine vs. 5-chloro analogs .

Q. What strategies mitigate impurities during large-scale synthesis?

  • Purification Techniques :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate brominated byproducts.
  • Crystallization Additives : Add trace HCl to suppress zwitterionic impurities .
  • Quality Control : Implement in-process HPLC monitoring (e.g., C18 columns, 254 nm detection) .

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